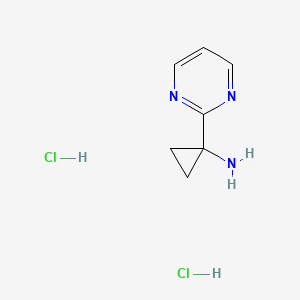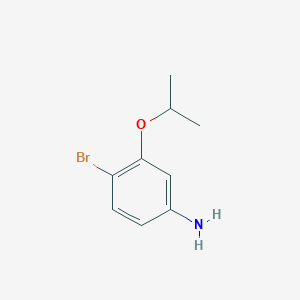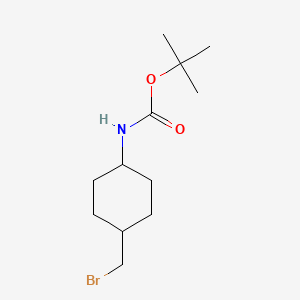
Methyl 3-bromo-5-fluoro-2-methylbenzoate
Vue d'ensemble
Description
“Methyl 3-bromo-5-fluoro-2-methylbenzoate” is a chemical compound with the molecular weight of 247.06 . Its IUPAC name is “methyl 3-bromo-5-fluoro-2-methylbenzoate” and its InChI code is "1S/C9H8BrFO2/c1-5-7(9(12)13-2)3-6(11)4-8(5)10/h3-4H,1-2H3" .
Molecular Structure Analysis
The InChI code of “Methyl 3-bromo-5-fluoro-2-methylbenzoate” provides information about its molecular structure. The code “1S/C9H8BrFO2/c1-5-7(9(12)13-2)3-6(11)4-8(5)10/h3-4H,1-2H3” indicates that the molecule consists of 9 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 fluorine atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“Methyl 3-bromo-5-fluoro-2-methylbenzoate” is a solid at room temperature . It should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Synthesis and Chemical Behavior
Methyl 3-bromo-5-fluoro-2-methylbenzoate, similar to other halogenated compounds, is significant in the realm of organic synthesis and chemical reactions. The compound has been involved in the synthesis of pharmacologically active benzo[b]thiophen derivatives, serving as a precursor in various cyclization and bromination reactions (Chapman et al., 1968). Moreover, its analogues, like [p-(halomethyl)benzoyl]formates, have been examined as substrates for enzymes like benzoylformate decarboxylase, indicating its utility in enzymatic studies and possibly in designing enzyme inhibitors or studying enzyme mechanisms (Reynolds et al., 1988).
Role in Environmental Biodegradation Studies
In environmental research, similar fluorinated compounds have been utilized to understand the biodegradation pathways of aromatic compounds in methanogenic consortia, highlighting their role in tracing metabolic pathways and understanding the microbial degradation of pollutants (Londry & Fedorak, 1993).
Material Science and Thermochemical Studies
Compounds like Methyl 3-bromo-5-fluoro-2-methylbenzoate are also crucial in material sciences and thermochemistry. Studies involving halogen-substituted benzoic acids, similar to Methyl 3-bromo-5-fluoro-2-methylbenzoate, help in understanding the thermochemical properties and developing structure-property relationships, which are essential for material sciences and assessing chemical fates in the environment and atmosphere (Zherikova & Verevkin, 2019).
Photodynamic Therapy and Imaging
In the medical field, derivatives of structurally similar compounds have been used in designing fluorescent sensors for metal ion detection and as bio-imaging fluorescent probes. These applications are critical in areas like photodynamic therapy for cancer treatment and in living cell imaging, showcasing the compound's potential in medical diagnostics and treatment (Ye et al., 2014).
Pharmaceutical Applications
In pharmaceutical research, analogues of Methyl 3-bromo-5-fluoro-2-methylbenzoate serve as key intermediates in drug discoveries, indicating their importance in the synthesis of potential therapeutic agents. The synthesis routes and characterizations of these compounds contribute significantly to the medicinal chemistry field by providing essential building blocks for drug development (Nishimura & Saitoh, 2016).
Safety And Hazards
“Methyl 3-bromo-5-fluoro-2-methylbenzoate” is classified as harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation. It also causes skin irritation and serious eye irritation. Precautionary measures include avoiding breathing dust, washing exposed body areas thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, clothing, and eye/face protection .
Propriétés
IUPAC Name |
methyl 3-bromo-5-fluoro-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-5-7(9(12)13-2)3-6(11)4-8(5)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHONDVRWLQICAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-5-fluoro-2-methylbenzoate | |
CAS RN |
1187318-53-1 | |
| Record name | methyl 3-bromo-5-fluoro-2-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-Amino-3-(hydroxymethyl)phenyl]methanol](/img/structure/B1445298.png)




![2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B1445307.png)

![3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1445310.png)



![2-((tert-Butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1445316.png)
![4-Bromo-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1445319.png)